4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine

説明

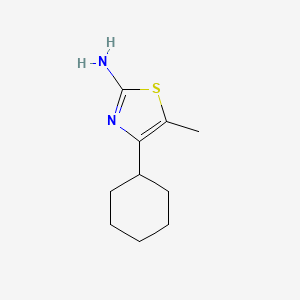

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-cyclohexyl-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOSPSSPJQDGQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4 Cyclohexyl 5 Methyl 1,3 Thiazol 2 Amine and Analogues

Pioneering Synthetic Routes to Substituted 2-Aminothiazoles

The synthesis of the 2-aminothiazole (B372263) core is a cornerstone of heterocyclic chemistry, with several robust methods having been established and refined over the years. These routes provide the foundational framework upon which more complex, substituted analogues are built.

Cyclization Reactions for Thiazole (B1198619) Ring Formation (e.g., Hantzsch-type synthesis, reactions with thiourea)

The most prominent and widely utilized method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. rsc.org This reaction typically involves the cyclocondensation of an α-haloketone with a thiourea (B124793) or thioamide. wikipedia.orgnih.gov The versatility of this method allows for the preparation of a diverse array of 2-aminothiazoles by varying the substituents on both the ketone and the thiourea starting materials.

The classical Hantzsch reaction involves the condensation of an α-halo ketone with thiourea. wikipedia.org The reaction mechanism proceeds through the initial formation of an isothiouronium salt, which then cyclizes and dehydrates to form the aromatic thiazole ring. One-pot variations of this synthesis have been developed to improve efficiency and yield. For instance, an efficient one-pot synthesis of 2-aminothiazoles has been achieved from methylcarbonyl compounds and thiourea using iodine as an oxidant and montmorillonite-K10 as a catalyst. researchgate.net Another approach involves the reaction of ketones, thiourea, and iodine in ethanol (B145695), catalyzed by triethylamine (B128534) (NEt3), which offers a simple procedure under mild, reflux conditions. researchgate.net

The synthesis of 4,5-substituted-2-aminothiazoles can be achieved by reacting compounds like acetophenone (B1666503) or cyclohexanone (B45756) with thiourea in the presence of iodine. nih.gov The reaction conditions for Hantzsch-type syntheses can be varied, including the use of conventional heating or ultrasonic irradiation, which can influence reaction times and yields. nih.gov

| Reactants | Catalyst/Reagent | Solvent | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| α-haloketone, Thiourea | None specified | Not specified | Condensation | Classic Hantzsch reaction | wikipedia.org |

| Methylcarbonyl, Thiourea | Montmorillonite-K10, Iodine | DMSO | 80 °C, 2 hours | Efficient one-pot synthesis | researchgate.net |

| Ketones, Thiourea | Iodine, NEt3 | EtOH | Reflux | Mild conditions, excellent yields | researchgate.net |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilisic acid | EtOH/Water (50/50) | Conventional heating or Ultrasonic irradiation | Green, one-pot, three-component synthesis | nih.gov |

Multi-component Reactions (MCRs) in 2-Aminothiazole Synthesis (e.g., Ugi reaction adaptations)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, have emerged as powerful tools in synthetic chemistry due to their high atom economy, efficiency, and ability to generate molecular diversity. Several MCRs have been adapted for the synthesis of substituted 2-aminothiazoles.

One notable example is the Ugi four-component condensation reaction (Ugi 4-CC). While the classical Ugi reaction typically produces α-acylamino amides, adaptations of this reaction have been developed to access heterocyclic scaffolds. A series of Ugi reactions has been successfully performed using ammonia (B1221849) as the amine component, which, after post-condensation modifications, can yield 5-aminothiazole derivatives. acs.orgacs.orgnih.gov This approach involves a one-step assembly of Ugi adducts that are suitable for elaboration into the final thiazole products. nih.gov The use of 2,2,2-trifluoroethanol (B45653) as a non-nucleophilic solvent is often employed to suppress side reactions. acs.orgnih.gov This methodology allows for the creation of 5-aminothiazoles with multiple points of diversity in a few straightforward synthetic steps. acs.org

Other MCRs have also been reported. For instance, a one-pot, three-component reaction of allenyl isothiocyanates, amines, and electrophiles (like β-nitro styrene (B11656) or aldehydes) can produce highly substituted 2-amino-1,3-thiazole derivatives under mild, catalyst-free conditions. researchgate.net

Targeted Synthesis of 4,5-Disubstituted 2-Aminothiazole Derivatives

The synthesis of the specific target molecule, 4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine, and its analogues requires precise control over the introduction of substituents at the C4 and C5 positions of the thiazole ring, as well as potential modifications of the C2 amino group.

Introduction of Cyclohexyl Moieties at the 4-Position of the Thiazole Ring

The introduction of a cyclohexyl group at the 4-position of the 2-aminothiazole ring is typically achieved by employing a starting material that already contains the cyclohexyl moiety. The Hantzsch synthesis is particularly well-suited for this purpose. By using an α-haloketone bearing a cyclohexyl group, the subsequent cyclization with thiourea directly installs the cyclohexyl substituent at the C4 position.

A direct synthetic route to a 4-substituted-2-aminothiazole involves the reaction of cyclohexanone with thiourea in the presence of iodine. nih.gov This reaction presumably proceeds through the in situ formation of an α-iodo-cyclohexanone intermediate, which then undergoes the classical Hantzsch condensation with thiourea. This method provides a straightforward pathway to 2-amino-4,5-spiro-fused thiazole derivatives, which are structurally related to 4-cyclohexyl-2-aminothiazoles. For the synthesis of a non-fused 4-cyclohexyl derivative, the required precursor would be a 2-halo-1-cyclohexylethanone. The classic Hantzsch synthesis starting from the appropriate 2-bromoacetyl derivative and a substituted thiourea is a common strategy for preparing C4-substituted aminothiazoles. nih.gov

Strategies for Methyl Group Functionalization at the 5-Position

Introducing a methyl group at the C5 position of the thiazole ring is most commonly accomplished by incorporating it into the α-haloketone precursor used in the Hantzsch synthesis. To synthesize this compound, a suitable starting material would be 2-bromo-1-cyclohexylpropan-1-one. The reaction of this specific α-haloketone with thiourea would lead to the desired 4,5-disubstituted product through cyclocondensation.

While direct functionalization of the C5 position of a pre-formed thiazole ring is possible, it often involves halogenation followed by a nucleophilic substitution or a metal-catalyzed coupling reaction. jocpr.com For instance, 2-aminothiazoles can be halogenated to produce 2-amino-5-halothiazoles, which can then undergo nucleophilic substitution. jocpr.com However, for a simple methyl group, incorporating it from the start via the ketone component in a Hantzsch synthesis is generally a more direct and efficient strategy. Studies have noted that the incorporation of a methyl group at the C5-position can influence the biological activity of the resulting compounds. nih.gov

Derivatization of the 2-Amino Group (e.g., acylation, Schiff base formation)

The 2-amino group of the thiazole ring is a versatile handle for further chemical modification, allowing for the synthesis of a wide range of analogues. The exocyclic nitrogen atom readily reacts with various electrophiles. chemicalbook.com

Acylation: The 2-amino group can be acylated to form the corresponding amides. This is a common strategy for creating libraries of compounds for structure-activity relationship (SAR) studies. mdpi.com The reaction is typically carried out by treating the 2-aminothiazole with an acid chloride, acyl chloride, or carboxylic acid in the presence of a coupling agent. nih.govnih.gov For example, 2-amino-4-(pyrid-2-yl)thiazole has been coupled with various aliphatic, aromatic, and heteroaromatic acids to provide a series of amide analogues. nih.gov Similarly, 2-aminothiazoles have been reacted with acyl chlorides to afford the corresponding amide compounds. nih.gov

Schiff Base Formation: The reaction of the 2-amino group with aldehydes or ketones yields Schiff bases (imines). chemicalbook.com This condensation reaction is typically performed by heating the 2-aminothiazole and the carbonyl compound in a suitable solvent like ethanol. nih.govresearchgate.net For instance, 4-(2,4-diethoxyphenyl)thiazol-2-amine reacts with 1H-indole-3-carboxaldehyde in ethanol to yield the corresponding Schiff base. nih.gov These reactions are often acid-catalyzed and involve the elimination of water.

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-amino-4-(pyrid-2-yl)thiazole | Aliphatic, aromatic, and heteroaromatic acids | Acylation (Amide coupling) | N-(4-(pyridin-2-yl)thiazol-2-yl)amides | nih.gov |

| 2-amino-4-(2,4-diethoxyphenyl)thiazole | 1H-indole-3-carboxaldehyde | Schiff Base Formation | (E)-N-((1H-indol-3-yl)methylene)-4-(2,4-diethoxyphenyl)thiazol-2-amine | nih.gov |

| 2-amino-4-(p-tolyl)thiazole | 4-N,N-dimethylbenzaldehyde | Schiff Base Formation | (E)-N-(4-(dimethylamino)benzylidene)-4-(p-tolyl)thiazol-2-amine | researchgate.net |

| 2-aminothiazole | Aromatic aldehydes | Schiff Base Formation | N-benzylidenethiazol-2-amines | chemicalbook.com |

Recent Advancements and Chemo-Selective Methodologies for Related Cyclohexyl-Thiazole Derivatives

The synthesis of 2-aminothiazole scaffolds, particularly those with bulky lipophilic groups such as a cyclohexyl moiety, is of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov Recent research has focused on developing more efficient, selective, and environmentally benign methods to construct these heterocyclic systems, moving beyond classical approaches to embrace modern catalytic and one-pot strategies.

One of the most established methods for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis. researchgate.net This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of 4-cyclohexyl substituted thiazoles, this would involve a starting material like 2-bromo-1-cyclohexylethanone. However, the preparation and stability of such α-haloketones can be challenging.

A significant advancement in the synthesis of related 4,5-disubstituted 2-aminothiazoles involves the direct reaction of a ketone with thiourea in the presence of a halogen. mdpi.com For instance, the reaction of cyclohexanone with thiourea and iodine provides a direct route to 2-amino-4,5-tetramethylene-thiazole (a spirocyclic analogue). mdpi.com This approach avoids the pre-synthesis and isolation of the corresponding α-haloketone.

More recent methodologies have focused on one-pot syntheses using novel catalytic systems to improve efficiency and reduce environmental impact. A notable development is the use of a multifunctional, magnetic ionic liquid nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4) in conjunction with trichloroisocyanuric acid (TCCA) as a green halogen source. nih.govnih.gov This system has been successfully employed for the one-pot synthesis of various 2-aminothiazole derivatives from acetophenones and thiourea. nih.gov The reaction proceeds by in situ generation of the α-haloketone, which then reacts with thiourea. This methodology offers several advantages, including high yields, short reaction times, and the easy separation and recycling of the magnetic catalyst. nih.gov While not explicitly demonstrated for this compound, this method represents a state-of-the-art approach for the synthesis of related structures.

The table below summarizes a selection of modern synthetic approaches applicable to the synthesis of cyclohexyl-thiazole derivatives, based on reported methodologies for analogous structures.

| Entry | Ketone/Precursor | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | Acetophenone (model) | Thiourea, TCCA | Ca/4-MePy-IL@ZY-Fe3O4, EtOH, 80 °C | 2-Amino-4-phenylthiazole | 95 | nih.gov |

| 2 | Cyclohexanone | Thiourea, Iodine | - | 2-Amino-4,5,6,7-tetrahydrobenzothiazole | Not Specified | mdpi.com |

| 3 | 2-Acetylpyridine | Thiourea | α-bromination then condensation | 2-Amino-4-(pyridin-2-yl)thiazole | - | nih.gov |

Further chemo-selective advancements include the functionalization of the 2-amino-4-cyclohexylthiazole core. Once the primary thiazole ring is formed, the 2-amino group can be selectively acylated or reacted with various electrophiles to produce a library of derivatives. For example, the reaction of a 4,5-substituted-2-aminothiazole with an acid chloride or acyl chloride can yield the corresponding amide derivatives. mdpi.com This allows for the exploration of structure-activity relationships by introducing diverse functionalities at the 2-position.

Another area of advancement is the use of alternative starting materials. For instance, the synthesis of 4,5-disubstituted 2-aminothiazoles has been reported from α,β-unsaturated ketones. This multi-step process can offer a high degree of control over the substitution pattern of the final product.

The table below illustrates the versatility of the 2-aminothiazole scaffold in undergoing further chemo-selective modifications.

| Entry | Starting Thiazole | Reagent | Conditions | Product Type | Reference |

| 1 | 2-Amino-4-phenylthiazole | Acetic Anhydride | - | N-(4-phenylthiazol-2-yl)acetamide | mdpi.com |

| 2 | 2-Amino-4,5-tetramethylene-thiazole | Ethyl Chloroformate | Stirring with acid/acyl chloride | Ethyl (4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate | mdpi.com |

| 3 | 2-Amino-4-(pyridin-2-yl)thiazole | Phenyl isocyanate | - | 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-phenylurea | nih.gov |

Comprehensive Spectroscopic and Structural Elucidation of 4 Cyclohexyl 5 Methyl 1,3 Thiazol 2 Amine and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of novel compounds. By probing the interaction of molecules with electromagnetic radiation, techniques such as NMR, HRMS, IR, and UV-Vis spectroscopy offer complementary information about the atomic and electronic arrangement within 4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and proton frameworks. For thiazole (B1198619) derivatives, ¹H and ¹³C NMR spectra provide key insights into the chemical environment of each atom.

In the ¹H NMR spectrum of a thiazole derivative, the protons on the heterocyclic ring typically appear in the aromatic region, with chemical shifts influenced by the substituents. For instance, the thiazole-H signal can be observed as a singlet. nih.gov The protons of the cyclohexyl group would exhibit complex multiplets in the aliphatic region of the spectrum, generally between δ 1.20 and 2.50 ppm. rsc.org The methyl group attached to the thiazole ring would present as a singlet, typically around δ 2.31 ppm. rsc.org The amine protons (NH₂) often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the thiazole ring resonate at distinct chemical shifts, with the C2 carbon bearing the amino group appearing at a lower field (e.g., δ ~164 ppm) compared to C4 and C5. nih.gov The carbons of the cyclohexyl and methyl groups would appear in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Spectral Data for a this compound Moiety

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Cyclohexyl-H | 1.21–1.87 | m |

| Cyclohexyl-CH | 2.43–2.48 | m |

| Methyl-H (on thiazole) | ~2.31 | s |

| Amine-H (NH₂) | Variable | br s |

Table 2: Representative ¹³C NMR Spectral Data for a this compound Moiety

| Carbon Atom | Chemical Shift (δ, ppm) |

| Methyl-C (on thiazole) | ~14 |

| Cyclohexyl-C | ~26-45 |

| Thiazole-C5 | ~107 |

| Thiazole-C4 | ~150 |

| Thiazole-C2 (C-NH₂) | ~168 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This technique allows for the calculation of the molecular formula with a high degree of confidence. For this compound, HRMS would confirm its molecular formula of C₁₀H₁₆N₂S. The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, the fragmentation of aminothiazole derivatives can involve the loss of radicals such as SH and C₁₀H₅N₂. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key vibrational modes for thiazole derivatives include C-H stretching of the aromatic ring and alkyl groups, N-H stretching of the primary amine, C=N and C=C stretching within the thiazole ring, and C-S stretching. cdnsciencepub.comresearchgate.net The symmetric and asymmetric vibrations of the methyl groups are also observable. cdnsciencepub.com The N-H stretching vibrations of the amino group typically appear as two bands in the range of 3100-3500 cm⁻¹. The C=N stretching vibration in the thiazole ring is often observed around 1609 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3100-3500 |

| C-H (Cyclohexyl, Methyl) | Stretching | 2850-2960 |

| C=N (Thiazole ring) | Stretching | ~1610 |

| C=C (Thiazole ring) | Stretching | ~1550 |

| C-N | Stretching | ~1350 |

| C-S | Stretching | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. For thiazole derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. These electronic transitions are influenced by the substituents on the thiazole ring. mdpi.com Generally, 2-aminothiazole (B372263) derivatives exhibit absorption maxima in the UV region, often between 225 nm and 270 nm. google.comresearchgate.net The introduction of different substituents can cause a shift in the absorption wavelength.

Crystallographic Analysis and Solid-State Structural Determination

While spectroscopic techniques provide valuable data on molecular connectivity and functional groups, X-ray crystallography offers a definitive, three-dimensional picture of the molecule's structure in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and prevalence of different close contacts between neighboring molecules. For thiazole derivatives, this analysis typically reveals a variety of non-covalent interactions that govern the crystal packing, such as hydrogen bonds, as well as H···H, C···H, and S···H contacts.

The analysis generates several graphical representations:

dnorm surfaces: These maps highlight regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are significant for crystal stability.

Fingerprint plots: These are two-dimensional histograms that summarize all the intermolecular contacts in the crystal. Each point on the plot corresponds to a specific pair of distances from the Hirshfeld surface to the nearest atoms inside and outside the surface (di and de). The distribution and shape of these points provide a quantitative breakdown of the different types of interactions.

For analogous aminothiazole structures, studies have shown that H···H interactions often constitute the largest percentage of the total Hirshfeld surface area, indicating the importance of van der Waals forces in the crystal packing. Other significant interactions frequently observed include N–H···N or N–H···O hydrogen bonds, which appear as distinct spikes in the fingerprint plots. The presence of the sulfur atom in the thiazole ring can also lead to significant S···H contacts.

Table 1: Representative Contributions of Intermolecular Contacts for Thiazole Derivatives from Hirshfeld Surface Analysis (Generalized Data)

| Interaction Type | Typical Percentage Contribution |

| H···H | 35-50% |

| C···H/H···C | 15-25% |

| S···H/H···S | 10-20% |

| N···H/H···N | 5-15% |

| Other (e.g., O···H, Halogen contacts) | Variable |

Note: This table presents generalized data for analogous compounds and not specific experimental results for this compound.

Computational Structural Analysis and Quantum Chemical Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For thiazole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to predict various ground state properties.

These calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The results of these calculations are typically in good agreement with experimental data obtained from X-ray crystallography. Furthermore, DFT can be used to calculate electronic properties such as the dipole moment, polarizability, and the distribution of atomic charges, which provide insights into the molecule's reactivity and intermolecular interactions.

Table 2: Illustrative DFT-Calculated Ground State Properties for a Thiazole Analogue

| Parameter | Illustrative Calculated Value |

| Total Energy | Varies based on method |

| Dipole Moment | ~2-4 Debye |

| C=N bond length (thiazole ring) | ~1.30 - 1.32 Å |

| C-S bond length (thiazole ring) | ~1.72 - 1.76 Å |

| C-N bond length (amino group) | ~1.36 - 1.38 Å |

Note: This table is for illustrative purposes and does not represent specific data for this compound.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity and its electronic transition properties.

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, thus representing its nucleophilic or electron-donating character.

LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic or electron-accepting character.

HOMO-LUMO Gap (ΔE): A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A larger gap implies greater stability. This energy gap is also related to the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at a longer wavelength.

For aminothiazole derivatives, the HOMO is often localized on the aminothiazole ring, particularly on the amino group and the sulfur atom, reflecting the electron-rich nature of this moiety. The LUMO is typically distributed over the thiazole ring and adjacent substituents.

Table 3: Representative FMO Properties for a Thiazole Analogue

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -5.0 to -6.5 |

| LUMO Energy | -0.5 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 3.0 to 5.5 |

Note: These values are representative for similar structures and are not specific to this compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which contains a flexible cyclohexyl group, conformational analysis is important to identify the most stable conformers and the energy barriers for their interconversion.

Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational landscape of a molecule. By systematically rotating specific dihedral angles and calculating the energy at each step, a map of the potential energy as a function of molecular geometry is generated. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them.

For the cyclohexyl group, the chair conformation is generally the most stable. The orientation of the cyclohexyl ring relative to the thiazole ring would be a key aspect of the conformational analysis of this molecule. The analysis would identify the most stable arrangement (e.g., equatorial vs. axial attachment of the thiazole moiety) and the rotational barriers involved.

Table 4: Hypothetical Conformational Energy Data

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

| Global Minimum (e.g., Chair-Equatorial) | 0.00 | Specific values for C-C-C-C torsions |

| Local Minimum (e.g., Chair-Axial) | > 0 | Specific values for C-C-C-C torsions |

| Transition State (e.g., Twist-Boat) | Higher Energy | Specific values for C-C-C-C torsions |

Note: This table is hypothetical and illustrates the type of data obtained from a conformational analysis. No specific data is available for this compound.

Structure Activity Relationship Sar Studies of 4 Cyclohexyl 5 Methyl 1,3 Thiazol 2 Amine Analogues

Impact of Cyclohexyl Substitution at the 4-Position on Biological Activity

The substituent at the 4-position of the 2-aminothiazole (B372263) ring plays a crucial role in determining the biological activity of the molecule. The introduction of a cyclohexyl group, a bulky and lipophilic moiety, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Research on related 2-aminothiazole derivatives has shown that lipophilicity at the C4 and/or C5 positions can be advantageous for certain activities, such as antitumor effects. nih.gov In a study comparing 2-cyclohexylthioureido derivatives with their 2-n-butylthioureido counterparts, the cyclohexyl-containing compounds demonstrated superior antitumor activity. nih.gov This enhancement was attributed to the increased cell membrane permeability conferred by the cyclohexyl group, despite both substituents having a similar spatial length of four carbons. nih.gov This suggests that the rigid, cyclic nature of the cyclohexyl group may offer a conformational advantage for membrane traversal or target binding compared to a more flexible alkyl chain.

While direct studies on 4-cyclohexyl-5-methyl-1,3-thiazol-2-amine are limited, the synthesis of 2-aminothiazole derivatives from cyclohexanone (B45756), leading to a 4,5,6,7-tetrahydrobenzo[d]thiazole core, has been explored. nih.gov These fused-ring systems have shown promise as antitumor agents, highlighting the general tolerance and potential benefit of incorporating a cyclohexane-derived structure at the 4- and 5-positions. nih.gov

The table below summarizes the comparative activity of cyclohexyl-containing compounds versus analogues with other substituents, based on findings from related 2-aminothiazole series.

| Substituent at 4-Position | Observed Effect on Antitumor Activity | Postulated Reason |

| Cyclohexyl | Increased activity compared to n-butyl | Enhanced cell membrane permeability |

| Phenyl | Similar potency to methyl substitution | Lipophilic character contributes to activity |

| Methyl | Decreased potency in some anticancer assays | Lower lipophilicity compared to larger groups |

Role of the 5-Methyl Group in Modulating Bioactivity and Selectivity

The substituent at the 5-position of the thiazole (B1198619) ring also has a significant impact on the molecule's biological profile. The presence of a small alkyl group, such as methyl, can fine-tune the activity and selectivity of the compound.

In the context of anticancer activity, the introduction of a methyl group at the C5-position of the thiazole core has been shown to decrease potency in some instances. nih.gov This suggests that for certain biological targets, a smaller or perhaps more polar substituent might be preferred at this position. However, in other contexts, such as the development of antioxidant agents, 2-amino-5-methylthiazole (B129938) derivatives have been successfully synthesized and have shown promising activity.

The following table illustrates the varied impact of a C5-methyl group on the biological activity of 2-aminothiazole derivatives.

| Biological Activity | Effect of 5-Methyl Group |

| Anticancer | Decreased potency in some cell lines |

| Antioxidant | Present in active compounds |

Influence of Substitutions on the 2-Amino Group on SAR Profiles

The 2-amino group is a key feature of the 2-aminothiazole scaffold and serves as a critical point for structural modification to modulate biological activity. SAR studies have consistently shown that the N-2 position is highly tolerant of a wide variety of substitutions, allowing for significant optimization of a compound's properties. mdpi.com

Acylation of the 2-amino group is a common strategy to produce derivatives with diverse biological activities. For instance, the introduction of substituted benzoyl groups at the N-2 position has led to a more than 128-fold improvement in the antitubercular activity of a 2-aminothiazole hit. In some antibacterial studies, acylation of the 2-amino group with various acyl halides has yielded compounds with significant activity. mdpi.com

The nature of the substituent on the 2-amino group can dramatically influence the compound's potency and selectivity. In a series of 2-aminoacetamide derivatives, only those with a morpholino or N-phenylpiperazino group exhibited activity against a leukemia cell line, with the N-phenylpiperazino derivative being the more active of the two. nih.gov The introduction of a chlorine atom on the 2-amino group or its incorporation into a dialkyl group has been shown to significantly decrease antitumor activity. nih.gov

The table below provides examples of how different substitutions on the 2-amino group affect the biological activity of 2-aminothiazole analogues.

| Substitution on 2-Amino Group | Resulting Biological Activity |

| Substituted Benzoyl Groups | Improved antitubercular activity |

| Acylation with Acyl Halides | Potential for antibacterial activity |

| N-phenylpiperazino acetamide | Activity against leukemia cell lines |

| Morpholino acetamide | Weaker activity against leukemia cell lines |

| Chlorine atom or dialkyl group | Decreased antitumor activity |

Broader SAR Strategies for 2-Aminothiazole Scaffolds in Medicinal Chemistry

The 2-aminothiazole scaffold is a versatile platform in medicinal chemistry, and several broader SAR strategies have been successfully employed to develop potent and selective therapeutic agents. mdpi.com These strategies often involve the systematic modification of substituents at the C4, C5, and N2 positions to optimize interactions with specific biological targets.

One common strategy involves the introduction of lipophilic substituents at the 4- and/or 5-positions of the thiazole ring. nih.gov As discussed, groups like phenyl or butylidene can enhance cytotoxic activity against various cancer cell lines. nih.gov The size and nature of these lipophilic groups are critical, with a clear correlation often observed between the size of a nonpolar substituent and its activity. nih.gov

Another key strategy focuses on the exploration of a wide range of substituents on the 2-amino group. The high tolerance for modification at this position allows for the incorporation of diverse chemical moieties to fine-tune the compound's properties. For example, linking the 2-aminothiazole core to other heterocyclic rings or introducing specific functional groups can lead to novel compounds with improved efficacy and selectivity.

Furthermore, the concept of molecular hybridization, where the 2-aminothiazole scaffold is combined with other known pharmacophores, has proven to be a fruitful approach. This can lead to compounds with dual mechanisms of action or improved pharmacokinetic profiles.

The success of clinically used drugs like dasatinib (B193332) and alpelisib, which contain the 2-aminothiazole core, underscores the therapeutic potential of this scaffold and validates the ongoing efforts in exploring its SAR. nih.gov

The following table summarizes some of the broad SAR strategies employed for the 2-aminothiazole scaffold.

| SAR Strategy | Example Modification | Desired Outcome |

| Introduction of Lipophilic Groups at C4/C5 | Phenyl, butylidene, or cyclohexyl groups | Enhanced cell permeability and target interaction |

| Extensive Modification of the 2-Amino Group | Acylation, arylation, or introduction of heterocyclic moieties | Optimization of potency, selectivity, and pharmacokinetic properties |

| Molecular Hybridization | Combination with other known pharmacophores | Development of compounds with novel or dual mechanisms of action |

Investigation of Biological Activities of 4 Cyclohexyl 5 Methyl 1,3 Thiazol 2 Amine and Its Derivatives: in Vitro and Pre Clinical Model Studies

Antimicrobial Efficacy Assessments (In Vitro)

Derivatives of 4-cyclohexyl-5-methyl-1,3-thiazol-2-amine have been evaluated for their effectiveness against a range of microbial pathogens, including bacteria and fungi. These in vitro studies are crucial in identifying new antimicrobial agents.

In Vitro Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)

Thiazole (B1198619) derivatives have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiazole nucleus is a key feature in many compounds with antibacterial potential. nih.gov For instance, certain 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives have been synthesized and tested against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov

Research has shown that structural modifications to the thiazole core can significantly influence antibacterial efficacy. For example, some 2-phenyl-1,3-thiazole derivatives have exhibited moderate activity against methicillin-resistant S. aureus (MRSA) and E. coli. nih.gov The lipophilicity of these compounds, often indicated by their partition coefficient (log P), is also a factor in their antimicrobial action. nih.gov The development of new thiazole derivatives continues to be a promising avenue for discovering novel antibacterial agents to combat drug-resistant strains. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives | Escherichia coli | Investigated | nih.gov |

| 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives | Staphylococcus aureus | Investigated | nih.gov |

| 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives | Pseudomonas aeruginosa | Investigated | nih.gov |

| 2-phenyl-1,3-thiazole derivative (Compound 12) | S. aureus (MRSA) | MIC: 125–150 μg/mL | nih.gov |

| 2-phenyl-1,3-thiazole derivative (Compound 12) | E. coli | MIC: 125–150 μg/mL | nih.gov |

| 4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole derivative (Compound 11) | S. aureus | MIC: 150–200 μg/mL | nih.gov |

| 4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole derivative (Compound 11) | E. coli | MIC: 150–200 μg/mL | nih.gov |

In Vitro Antifungal Activity

The emergence of drug-resistant fungal pathogens has spurred the search for new antifungal agents. Thiazole derivatives have shown significant promise in this area. nih.gov Studies on 4-phenyl/cyclohexyl-5-(l-phenoxyethyl)-3-[(3,5-diaryl-2-pyrazolin-l-yl)acetyl]thio-4H-l,2,4-triazole derivatives have revealed strong antifungal activity against a variety of Candida species, including Candida albicans, Candida glabrata, Candida tropicalis, and Candida krusei, as well as Geotrichum candidum. researchgate.net

Similarly, 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives have been noted for their potent antifungal effects, particularly against Candida albicans and Candida glabrata. nih.gov The antifungal activity of these compounds is a significant area of interest for the development of new treatments for fungal infections. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives | Candida albicans (two strains) | Strong antifungal activity | nih.gov |

| 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives | Candida glabrata | Strong antifungal activity | nih.gov |

| 4-phenyl/cyclohexyl-5-(l-phenoxyethyl)-3-[(3,5-diaryl-2-pyrazolin-l-yl)acetyl]thio-4H-l,2,4-triazole derivatives | Candida albicans (two strains) | Strong antifungal activity | researchgate.net |

| 4-phenyl/cyclohexyl-5-(l-phenoxyethyl)-3-[(3,5-diaryl-2-pyrazolin-l-yl)acetyl]thio-4H-l,2,4-triazole derivatives | Candida glabrata | Strong antifungal activity | researchgate.net |

| 4-phenyl/cyclohexyl-5-(l-phenoxyethyl)-3-[(3,5-diaryl-2-pyrazolin-l-yl)acetyl]thio-4H-l,2,4-triazole derivatives | Candida tropicalis | Strong antifungal activity | researchgate.net |

| 4-phenyl/cyclohexyl-5-(l-phenoxyethyl)-3-[(3,5-diaryl-2-pyrazolin-l-yl)acetyl]thio-4H-l,2,4-triazole derivatives | Candida krusei | Strong antifungal activity | researchgate.net |

| 4-phenyl/cyclohexyl-5-(l-phenoxyethyl)-3-[(3,5-diaryl-2-pyrazolin-l-yl)acetyl]thio-4H-l,2,4-triazole derivatives | Geotrichum candidum | Strong antifungal activity | researchgate.net |

Anti-biofilm Formation Studies

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. nih.gov Thiazole derivatives have been investigated as potential agents to inhibit biofilm formation. nih.gov Nortopsentin analogues containing a thiazole ring have been synthesized and shown to interfere with the initial stages of biofilm formation in a dose-dependent manner. nih.gov

These compounds have demonstrated selectivity against staphylococcal strains, with some of the most active derivatives showing IC50 values in the low micromolar range against Staphylococcus aureus. nih.gov Notably, these thiazole derivatives exhibit an anti-virulence profile, meaning they can inhibit biofilm formation without affecting the growth of the bacteria in their planktonic (free-swimming) form. nih.govresearchgate.net This suggests a mechanism of action that targets the processes involved in biofilm development rather than bacterial viability itself. nih.gov

Table 3: Anti-biofilm Activity of Selected Thiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity (IC50) | Reference |

|---|---|---|---|

| Thiazole nortopsentin analogues (most active derivatives) | Staphylococcus aureus ATCC 25923 | 0.40–2.03 µM | nih.govresearchgate.net |

| Thiazole nortopsentin analogue (Compound 1p) | S. aureus ATCC 25923 | 1.2 µM | nih.gov |

| Thiazole nortopsentin analogue (Compound 2i) | S. aureus ATCC 25923 | 1.7 µM | nih.gov |

| Thiazole nortopsentin analogue (Compound 2j) | S. aureus ATCC 25923 | 2.0 µM | nih.gov |

| Thiazole nortopsentin analogue (Compound 2n) | S. aureus ATCC 25923 | 0.4 µM | nih.gov |

Anticancer and Cytostatic Potential (In Vitro)

In addition to their antimicrobial properties, thiazole derivatives have been extensively studied for their potential as anticancer agents. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines and to inhibit key enzymes involved in cancer cell proliferation.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic effects of thiazole derivatives on a range of human cancer cell lines. For example, certain derivatives have been reported to induce apoptosis in MCF-7 breast cancer cells. The cytotoxic activity of these compounds is often evaluated by determining their IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells.

Thiazole-amino acid hybrid derivatives have shown moderate to strong cytotoxicities against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. nih.gov Some of these hybrids have displayed cytotoxicities comparable to the standard anticancer drug 5-Fluorouracil. nih.gov Similarly, novel bis-thiazole derivatives have exhibited remarkable cytotoxic activities, with some compounds showing potent IC50 values in the nanomolar to low micromolar range against ovarian and cervical cancer cell lines. frontiersin.org

Table 4: In Vitro Cytotoxicity of Selected Thiazole Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Thiazole-amino acid hybrid (Compound 5a) | A549 (Lung) | 8.02 µM | nih.gov |

| Thiazole-amino acid hybrid (Compound 5a) | HeLa (Cervical) | 6.51 µM | nih.gov |

| Thiazole-amino acid hybrid (Compound 5a) | MCF-7 (Breast) | 6.84 µM | nih.gov |

| Thiazole-amino acid hybrid (Compound 5ac) | A549, HeLa, MCF-7 | 4.57–6.71 µM | nih.gov |

| Thiazole-amino acid hybrid (Compound 5ad) | A549, HeLa, MCF-7 | 3.68–8.51 µM | nih.gov |

| Bis-thiazole derivative (Compound 5a) | KF-28 (Ovarian) | 0.718 µM | frontiersin.org |

| Bis-thiazole derivative (Compound 5b) | KF-28 (Ovarian) | 3.374 µM | frontiersin.org |

| Bis-thiazole derivative (Compound 5e) | MCF-7 (Breast) | 0.6648 µM | frontiersin.org |

| Bis-thiazole derivative (Compound 5f) | A2780 (Ovarian) | 2.34 µM | frontiersin.org |

| Bis-thiazole derivative (Compound 5g) | A2780 (Ovarian) | 7.45 µM | frontiersin.org |

Enzyme Inhibition Studies (e.g., DHFR, Kinases like CDK9)

The anticancer activity of thiazole derivatives is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. Dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs) are two important targets.

DHFR Inhibition: DHFR is a key enzyme in the synthesis of DNA, RNA, and proteins, making it a well-established target for cancer therapy. nih.gov Inhibition of DHFR leads to the disruption of DNA synthesis and cell death. nih.gov A new class of DHFR inhibitors based on a 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol skeleton has been developed, with some compounds showing potent inhibitory activity, even surpassing that of the known DHFR inhibitor methotrexate. nih.gov Molecular modeling studies have helped to understand the binding interactions of these compounds with the active site of the DHFR enzyme. nih.gov

Kinase Inhibition (CDK9): Cyclin-dependent kinase 9 (CDK9) plays a critical role in regulating transcription and is a promising target for cancer treatment. nih.govacs.org Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, thereby promoting programmed cell death in cancer cells. nih.govacs.org A series of 4-thiazol-2-anilinopyrimidine derivatives have been designed as potent and selective CDK9 inhibitors. nih.govacs.org One of the most selective compounds from this series inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity for CDK9 compared to CDK2. nih.govacs.org This selective inhibition of CDK9 has been shown to trigger apoptosis in human cancer cell lines. nih.gov

Table 5: Enzyme Inhibition Activity of Selected Thiazole Derivatives

| Compound/Derivative | Enzyme Target | Activity (IC50) | Reference |

|---|---|---|---|

| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (Compound 34) | DHFR | 0.03 µM | nih.gov |

| 4-thiazol-2-anilinopyrimidine derivative (Compound 12u) | CDK9 | 7 nM | nih.govacs.org |

| 4-thiazol-2-anilinopyrimidine derivative (Compound 12u) | CDK2 | >568 nM (Ki) | nih.gov |

| SNS-032 (thiazole carboxiamide derivative) | CDK9 | 4 nM | tandfonline.com |

Modulation of Drug Resistance

Multidrug resistance (MDR) is a significant challenge in chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govaustinpublishinggroup.com P-gp functions as an efflux pump, actively removing a wide range of structurally and functionally diverse drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. nih.govaustinpublishinggroup.com

Recent research has explored the potential of thiazole derivatives to modulate P-gp activity. A study focused on amino acid-derived thiazole peptidomimetic analogues investigated their effects on the ATPase function of P-gp. nih.gov One lead compound, a stimulator of P-gp ATPase activity, was chemically modified. The introduction of a cyclohexyl group in place of a 2-aminobenzophenone (B122507) moiety transformed the compound into a P-gp ATPase inhibitor. nih.gov Specifically, 4,4-difluorocyclohexyl analogues demonstrated significant inhibition of photolabeling by [¹²⁵I]-IAAP, with IC₅₀ values of 0.1 and 0.76 μM, respectively. nih.gov Furthermore, selected compounds were shown to reverse paclitaxel (B517696) resistance in HEK293 cells that overexpress P-gp, indicating their potential to overcome MDR. nih.gov These findings highlight the critical role of specific structural modifications, such as the inclusion of a cyclohexyl group, in modulating P-gp function. nih.gov

Table 1: P-glycoprotein Modulation by Thiazole Derivatives

| Compound Type | Modification | Effect on P-gp | Key Finding |

|---|---|---|---|

| Thiazole Peptidomimetic Analogue | Replacement of 2-aminobenzophenone with a cyclohexyl group | Transformed from ATPase stimulator to inhibitor | The cyclohexyl group was crucial for the inhibitory activity. nih.gov |

| 4,4-difluorocyclohexyl analogues | Introduction of difluorocyclohexyl group | Inhibition of photolabeling by [¹²⁵I]-IAAP | Demonstrated IC₅₀ values of 0.1 and 0.76 μM. nih.gov |

Antioxidant and Radioprotective Properties (In Vitro)

Thiazole derivatives have been investigated for their ability to counteract oxidative stress and protect against radiation-induced damage. nih.govnih.gov Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. mdpi.com

In vitro studies have demonstrated the free radical scavenging capabilities of various thiazole-containing compounds. researchgate.netnih.gov The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov For instance, certain 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety have shown significant radical scavenging potential, attributed to the presence of electron-donating substituents. nih.gov

The radioprotective effects of thiazole derivatives are closely linked to their antioxidant properties. nih.gov Aminothiol (B82208) compounds, in particular, are known for their efficiency as chemical radioprotectors. nih.gov The mechanism of radioprotection often involves the scavenging of free radicals generated by ionizing radiation, thereby protecting critical cellular components like DNA from oxidative damage. nih.gov Studies on thiol and aminothiol compounds derived from benzothiazole (B30560) and thiadiazole structures have shown their ability to scavenge various free radicals, including DPPH, ABTS, and hydroxyl radicals. nih.gov Some of these derivatives provided significant protection against DNA strand breaks induced by gamma-irradiation, with their protective capacity being higher than that of established radioprotectors like WR-2721 and WR-1065. nih.gov

Table 2: In Vitro Antioxidant and Radioprotective Activity of Thiazole Derivatives

| Assay | Compound Type | Key Findings |

|---|---|---|

| DPPH Radical Scavenging | 2-Amino-5-methylthiazol derivatives with 1,3,4-oxadiazole-2-thiol | Compounds with electron-donating substituents showed significant activity. nih.gov |

| DPPH and ABTS Radical Scavenging | Thiol derivatives of thiadiazole | Exhibited potent scavenging activity with low IC₅₀ values. nih.gov |

| Hydroxyl Radical Scavenging | Thiol derivatives of benzothiazole and thiadiazole | Provided 83% protection against 2-deoxyribose degradation at 60 µM. nih.gov |

Anti-inflammatory Response Modulation (In Vitro)

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is associated with various diseases. nih.gov The arachidonic acid pathway, involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), plays a crucial role in the inflammatory process. doaj.org Many thiazole derivatives have been synthesized and evaluated for their potential to modulate this pathway. frontiersin.orgnih.gov

In vitro studies have shown that certain thiazole derivatives can act as potent inhibitors of COX and LOX enzymes. frontiersin.orgnih.gov For example, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives demonstrated direct inhibition of 5-lipoxygenase (5-LOX). nih.gov Similarly, another study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives found that several compounds were potent and selective COX-2 inhibitors, with some exhibiting greater potency than the standard drug celecoxib. frontiersin.org These compounds also showed inhibitory activity against COX-1 and 5-LOX. frontiersin.org The anti-inflammatory potential of thiazole-based compounds is often attributed to their ability to block these key enzymes in the inflammatory cascade. doaj.org

Table 3: In Vitro Anti-inflammatory Activity of Thiazole Derivatives

| Compound Series | Target Enzyme(s) | Potency/Selectivity |

|---|---|---|

| N-aryl-4-aryl-1,3-thiazole-2-amines | 5-Lipoxygenase (5-LOX) | Showed direct inhibition. nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1, COX-2, 5-LOX | Potent and selective COX-2 inhibitors (IC₅₀ values in the range of 0.76–9.01 μM). frontiersin.org |

| Thiazole-based chalcone (B49325) derivatives | Not specified | 8 out of 13 tested compounds showed anti-inflammatory activity in the range of 51-55%. nih.gov |

Other Noteworthy Biological Activities

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing agents to treat hyperpigmentation disorders. nih.gov Several studies have reported the anti-tyrosinase activity of thiazole derivatives. mdpi.comnih.gov For instance, a series of 5-(trifluoromethyl)benzo[d]thiazole derivatives were synthesized and evaluated as tyrosinase inhibitors. mdpi.com One compound, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, exhibited potent inhibition of mushroom tyrosinase with an IC₅₀ value of 0.2 ± 0.01 μM, which was 55-fold more potent than the standard inhibitor kojic acid. mdpi.com Kinetic studies revealed that this compound acts as a competitive inhibitor. mdpi.com

The broad-spectrum antiviral activity of thiazole derivatives has been a subject of extensive research. nih.govresearchgate.netx-mol.com These compounds have shown inhibitory effects against a wide range of viruses, including those that affect humans and plants. nih.govx-mol.com A review of patent literature from 2014 to 2021 highlighted the antiviral activities of thiazole derivatives against influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and bovine viral diarrhea virus, among others. nih.gov While specific studies on this compound against plant viruses were not prominently found, the general class of thiazole compounds has been reported to be active against viruses like the tobacco mosaic virus (TMV). x-mol.com

The potential of thiazole derivatives as anticancer agents has been widely investigated. mdpi.commdpi.com Their antiproliferative effects are often evaluated in vitro against various cancer cell lines. nih.govmdpi.com For example, a series of N,4-diaryl-1,3-thiazole-2-amines were designed as tubulin inhibitors and showed moderate to potent antiproliferative activity against three human cancer cell lines. nih.gov The most active compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, exhibited IC₅₀ values between 0.36 and 0.86 μM. nih.gov This compound was found to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase. nih.gov Another study on N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives demonstrated antiproliferative effects against human bladder cancer cells, with some compounds showing higher activity than the standard drug cisplatin. nih.gov

Table 4: In Vitro Antiproliferative Activity of Thiazole Derivatives

| Compound Series | Cancer Cell Lines | Mechanism of Action | IC₅₀ Values |

|---|---|---|---|

| N,4-diaryl-1,3-thiazole-2-amines | SGC-7901, MGC-803, Bcap-37 | Tubulin polymerization inhibition, G2/M cell cycle arrest | 0.36 - 0.86 μM for the most potent compound. nih.gov |

| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | HCV29T (bladder), SW707 (rectal), A549 (lung), T47D (breast) | Not specified | Some compounds were more potent than cisplatin. nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Paclitaxel |

| Celecoxib |

| WR-2721 |

| WR-1065 |

| Kojic acid |

| Cisplatin |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |

Computational Chemistry and Molecular Modeling in Thiazole Research

Ligand-Based Drug Design Approaches (e.g., Pharmacophore Modeling)

Ligand-based drug design relies on the knowledge of molecules that bind to a specific biological target to develop a predictive model, or pharmacophore. This model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a particular biological activity. For thiazole (B1198619) derivatives, pharmacophore modeling has been successfully employed to identify key structural motifs responsible for their therapeutic effects.

For instance, in the development of inhibitors for enzymes like cyclooxygenase-2 (COX-2), pharmacophore models have been generated from a set of known active inhibitors. These models typically include features such as hydrogen bond acceptors, aromatic rings, and hydrophobic centers, which are crucial for effective binding to the enzyme's active site. The generated pharmacophore can then be used as a 3D query to screen large databases of compounds to identify novel thiazole derivatives with the potential for similar biological activity.

Table 1: Example of Pharmacophore Features for a Class of Thiazole Derivatives

| Feature | Description | Importance in Binding |

| Hydrogen Bond Acceptor | Typically a nitrogen or oxygen atom. | Forms hydrogen bonds with amino acid residues in the target protein. |

| Aromatic Ring | A planar, cyclic, conjugated system. | Engages in π-π stacking or hydrophobic interactions. |

| Hydrophobic Group | A nonpolar chemical group. | Interacts with hydrophobic pockets in the binding site. |

| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom. | Forms hydrogen bonds with acceptor groups on the protein. |

This table is illustrative and compiled from general knowledge of pharmacophore modeling of heterocyclic compounds.

Structure-Based Drug Design: Molecular Docking and Dynamics Simulations (e.g., protein-ligand interactions, enzyme active sites)

Structure-based drug design utilizes the three-dimensional structure of the biological target, typically a protein or enzyme, to design and optimize ligands. Molecular docking is a key technique in this approach, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. For thiazole derivatives, docking studies have been extensively used to understand their binding modes with various enzymes.

These studies have provided detailed insights into the specific amino acid residues involved in the binding of 2-aminothiazole (B372263) derivatives to their targets. For example, docking studies of thiazole derivatives into the active site of enzymes like DNA gyrase have revealed crucial hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity.

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability and conformational changes of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding event, allowing researchers to assess the stability of the predicted binding pose and to identify key residues that are critical for maintaining the interaction.

Table 2: Representative Molecular Docking and Dynamics Simulation Data for a Thiazole Derivative

| Parameter | Value | Significance |

| Docking Score (kcal/mol) | -8.6 | Predicts the binding affinity of the ligand to the receptor. A more negative value indicates a stronger predicted binding. |

| Hydrogen Bond Interactions | Thr25, His41, Cys145 | Identifies key amino acid residues forming hydrogen bonds with the ligand. |

| Hydrophobic Interactions | Met49, Met165 | Highlights nonpolar interactions contributing to binding stability. |

| RMSD (Å) during MD Simulation | 1.5 - 2.0 | Root Mean Square Deviation measures the average distance between the atoms of the superimposed protein, indicating the stability of the complex over time. |

The data in this table is representative of findings from molecular docking and dynamics simulation studies on thiazole derivatives and is not specific to 4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For thiazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity as antimicrobial, anticancer, or anti-inflammatory agents.

In a typical QSAR study, a set of thiazole compounds with known biological activities is used to build a model. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods such as multiple linear regression (MLR) or artificial neural networks (ANN) are then used to create an equation that correlates these descriptors with the observed biological activity. A statistically significant QSAR model can then be used to predict the activity of new, untested thiazole derivatives.

Table 3: Example of Descriptors Used in QSAR Models for Thiazole Derivatives

| Descriptor | Type | Description | Correlation with Activity |

| LogP | Physicochemical | The logarithm of the partition coefficient between n-octanol and water, representing hydrophobicity. | Can be positively or negatively correlated depending on the target. |

| Molecular Weight (MW) | Constitutional | The sum of the atomic weights of the atoms in a molecule. | Often correlated with steric hindrance and bioavailability. |

| T_C_C_4 | Topological | A descriptor that encodes the connectivity of atoms in the molecule. | Found to be a major contributing descriptor in some antimicrobial QSAR models. |

| ELUMO | Electronic | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons in a reaction. |

This table is a compilation of common descriptors used in QSAR studies of thiazole derivatives.

Chemoinformatics and Database Mining for Thiazole Derivatives

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of thiazole research, chemoinformatics tools are used to mine chemical databases like ChEMBL to identify trends and patterns among bioactive thiazole compounds.

Database mining can reveal the prevalence of certain substituents or scaffolds among thiazole derivatives with a particular biological activity. For example, a search of the ChEMBL database showed that amides and amines are common substituents on bioactive thiazole scaffolds. This information can guide medicinal chemists in the design of new libraries of thiazole derivatives with a higher probability of biological activity. Virtual screening, a key chemoinformatics technique, utilizes computational models to rapidly screen large libraries of compounds to identify those that are most likely to bind to a drug target.

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Novel Thiazole (B1198619) Derivatives

The synthesis of thiazole derivatives has been a subject of extensive research, with a continuous drive towards more efficient, cost-effective, and environmentally friendly methods. researchgate.netresearcher.life Historically, the Hantzsch thiazole synthesis has been a cornerstone for creating this heterocyclic system. ingentaconnect.comresearchgate.net However, modern synthetic chemistry is increasingly focused on green chemistry principles to minimize hazardous waste and energy consumption. researchgate.netnih.gov

Emerging synthetic routes that could be applied to the synthesis of 4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine and its analogs include:

Microwave-Assisted Synthesis: This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netbepls.com

Ultrasound-Mediated Synthesis: The use of ultrasonic irradiation can enhance reaction rates and yields, providing an energy-efficient alternative to traditional thermal methods. researchgate.netnih.gov

Green Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a key focus. bepls.com Additionally, the development of reusable and non-toxic catalysts is a significant area of research. nih.govbepls.com

Multi-component Reactions: One-pot, multi-component reactions are highly efficient for building molecular complexity in a single step, reducing the need for purification of intermediates and minimizing waste. bepls.com

These innovative techniques offer promising avenues for the efficient and sustainable production of novel thiazole derivatives, including this compound, thereby facilitating further research and development. nih.gov

Exploration of New Biological Targets for 2-Aminothiazole (B372263) Scaffolds

The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net Derivatives of 2-aminothiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.comnih.gov

Future research into this compound and related compounds will likely focus on exploring novel biological targets. The lipophilic cyclohexyl group could enhance membrane permeability and interaction with hydrophobic binding pockets in various proteins. Potential new therapeutic areas for 2-aminothiazole scaffolds include:

Neurodegenerative Diseases: Targeting protein aggregation or inflammatory pathways in the central nervous system.

Metabolic Disorders: Modulating enzymes or receptors involved in metabolic regulation.

Rare and Neglected Diseases: Exploring activity against pathogens or pathways relevant to diseases with limited treatment options.

The versatility of the 2-aminothiazole core allows for extensive structural modifications, enabling the fine-tuning of activity against specific biological targets. mdpi.com

Integration of Advanced Computational and Experimental Approaches for Drug Discovery

The synergy between computational and experimental methods is revolutionizing drug discovery. For a molecule like this compound, this integrated approach can accelerate the identification and optimization of lead compounds.

Computational Approaches:

Molecular Docking: Predicting the binding orientation and affinity of the compound to the active site of a target protein. nih.gov

Virtual Screening: Screening large libraries of virtual compounds against a biological target to identify potential hits.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the chemical structure of compounds with their biological activity.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound-target complex to understand the stability and nature of their interactions. tandfonline.com

Experimental Approaches:

High-Throughput Screening (HTS): Rapidly testing large numbers of compounds for activity against a specific target.

Fragment-Based Drug Discovery (FBDD): Identifying small, low-affinity fragments that bind to a target, which are then grown or linked to create more potent leads.

Biophysical Techniques: Using methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to characterize the binding kinetics and thermodynamics of compound-target interactions.

By combining these approaches, researchers can more efficiently design and synthesize novel 2-aminothiazole derivatives with improved potency, selectivity, and pharmacokinetic properties.

Potential as Lead Compounds in Agrochemical and Pharmaceutical Development

The structural features of 2-aminothiazole derivatives make them attractive candidates for development in both the pharmaceutical and agrochemical industries.

Pharmaceutical Development:

The diverse biological activities of 2-aminothiazoles position them as promising starting points for the development of new drugs for a wide range of diseases. nih.govresearchgate.net The presence of the 2-amino group provides a key site for further chemical modification to optimize activity and drug-like properties. researchgate.net Several marketed drugs, such as the anti-inflammatory agent Meloxicam and the antibiotic Cefdinir, contain the 2-aminothiazole core, highlighting its therapeutic potential. nih.govresearchgate.net

Agrochemical Development:

Thiazole-containing compounds have also found applications as fungicides and pesticides. mdpi.comnih.gov The development of new agrochemicals is crucial for ensuring food security, and the 2-aminothiazole scaffold offers a promising platform for the discovery of novel active ingredients. Research in this area would focus on identifying derivatives with high efficacy against pests and pathogens, coupled with low toxicity to non-target organisms and minimal environmental impact.

Q & A

Q. What are the established synthetic methodologies for 4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine in academic research?

The synthesis typically involves cyclocondensation or multi-step functionalization. For example:

- Cyclocondensation : Reacting thiourea derivatives with α-haloketones or α-bromo ketones under reflux conditions in ethanol or acetonitrile. Similar protocols are used for related thiazoles .

- Substitution Reactions : Introducing cyclohexyl and methyl groups via nucleophilic substitution or coupling reactions. For instance, Suzuki-Miyaura coupling could be adapted for aryl-thiazole derivatives .

- Key Reagents : Use of catalysts like Cu(I) or Pd(II) for cross-coupling steps, as seen in analogous heterocyclic systems .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR confirm substituent positions and purity. For example, aromatic protons in thiazole rings appear as singlets (δ 7.0–8.5 ppm), while cyclohexyl protons show multiplet patterns (δ 1.0–2.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C=N (1590–1650 cm) and C-S (650–750 cm) confirm the thiazole core .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC-DAD : Used for purity assessment and quantification in biological studies .

Q. What are the critical structural features of this compound that influence its chemical stability?

- Cyclohexyl Group : Enhances lipophilicity and steric hindrance, reducing susceptibility to oxidation .

- Methyl Substituent : Electron-donating effects stabilize the thiazole ring against electrophilic attacks .

- Thiazole Core : Aromaticity contributes to thermal stability, as seen in similar compounds .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis yield of this compound while minimizing byproducts?

- Statistical Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent, catalyst loading). For example, a 2 factorial design can identify interactions between reaction time and temperature .

- Process Optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) to reduce side reactions. Evidence from similar thiazole syntheses shows ethanol/water mixtures improve yield by 20% .

- Byproduct Analysis : Employ LC-MS to trace impurities and adjust stoichiometry or purification steps (e.g., column chromatography vs. recrystallization) .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving thiazol-2-amine derivatives?

- Standardized Assays : Replicate studies under consistent conditions (e.g., cell lines, incubation times). For example, discrepancies in antitumor activity (IC) may arise from variations in MTT assay protocols .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. A 4-fluorophenyl analog showed 3x higher activity than methyl derivatives in one study, highlighting substituent-dependent efficacy .

- Meta-Analysis : Pool data from multiple studies to identify trends. For instance, cyclohexyl groups consistently improve membrane permeability in thiazole derivatives .

Q. How do computational chemistry approaches enhance the understanding of this compound's reactivity and interaction mechanisms?

- Density Functional Theory (DFT) : Predict reaction pathways and transition states. For example, DFT calculations on similar thiazoles revealed that electron-withdrawing groups lower activation energy for nucleophilic substitutions .

- Molecular Docking : Simulate binding to biological targets (e.g., kinases or enzymes). Docking studies on thiazol-2-amine derivatives identified key hydrogen bonds with active-site residues .

- MD Simulations : Analyze stability in lipid bilayers to guide drug design. The cyclohexyl group’s role in membrane penetration was validated via 100-ns simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。